![molecular formula C12H14ClN3OS B1309199 5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 156867-73-1](/img/structure/B1309199.png)

5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

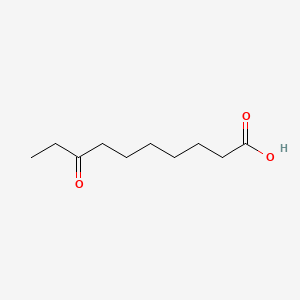

The compound "5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for its versatility and has been utilized in various chemical applications, including medicinal chemistry due to its biological activities.

Synthesis Analysis

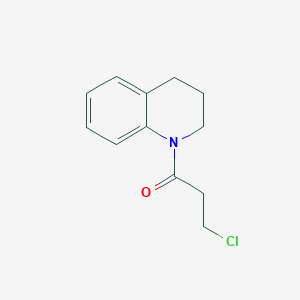

The synthesis of triazole derivatives often involves the cyclization of thiosemicarbazides or the reaction of triazoles with halides. For instance, a related triazole compound was synthesized by reacting 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol with different halides in an aqueous medium mediated by indium trichloride, yielding high product yields . Another synthesis approach involved the reaction of N-chloroacylimidates with hydrazines to prepare 5-aryl-3-chloromethyl-1,2,4-triazoles, which were then treated with trialkylphosphites to yield 5-aryl-3-[(1-dialcoxyphosphonyl)methyl]-1,2,4-triazoles .

Molecular Structure Analysis

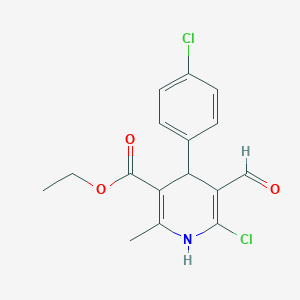

The molecular structure of triazole derivatives can be confirmed using various spectroscopic techniques such as IR, NMR (1H, 13C, 31P), and mass spectrometry. For example, the crystal structure of a similar compound, 5-(p-tolyl)-4-[2-(2,4-dichlorophenoxy)acetamido]-1,2,4-triazole-3-thione, was determined using single-crystal X-ray diffraction, revealing dihedral angles between the triazole ring and the substituted benzene rings .

Chemical Reactions Analysis

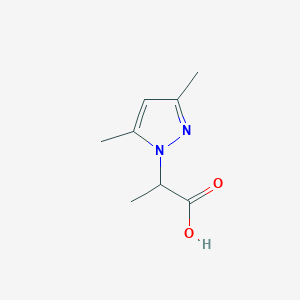

Triazole compounds can undergo various chemical reactions, including alkylation. A study demonstrated the regioselective S-alkylation of a triazole derivative using benzyl chloride or allyl bromide under microwave irradiation, with triethylamine as a base . The regioselectivity of the alkylation was investigated using AM1 semiempirical calculations.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. The presence of substituents like chloro, methyl, and methoxy groups can affect these properties. The crystal structure of a triazole derivative was found to stabilize through intra- and intermolecular hydrogen bonds and C–H···π interactions . Additionally, the antimicrobial activities of some triazole derivatives were attributed to the presence of a free -NH2 group, which can form a urea moiety with alkyl/aryl substituents .

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Crystal Structures :

- The synthesis of related triazole-thiol compounds, demonstrating different methods of combining chemical groups to achieve desired molecular structures. For instance, research has detailed the synthesis of various triazole derivatives, highlighting the chemical reactions and conditions needed for their formation (Nikpour & Motamedi, 2015).

- Studies on crystal structures of triazole-thiols have been conducted, providing insights into the molecular arrangement and bonding characteristics of these compounds. This includes the analysis of different dihedral angles and intra-molecular interactions (Xu et al., 2006).

Biological and Pharmacological Activities :

- Some derivatives of triazole-thiols have been found to exhibit anti-inflammatory activity. This research suggests potential therapeutic applications of these compounds in treating inflammation-related conditions (El Shehry et al., 2010).

- Antibacterial and antifungal activities of certain triazole-thiol derivatives have been identified, indicating their potential use in developing new antimicrobial agents (Joshi et al., 2021).

Chemical and Structural Analysis :

- Detailed structural analysis of various triazole-thiols, including their molecular configuration and bonding, has been a key focus in some studies. This research is crucial for understanding the chemical behavior and potential applications of these compounds (Sarala et al., 2006).

Electrochemical Properties :

- The electrochemical behavior of triazole-thiols has been studied, revealing their oxidation mechanisms and electrochemical responses. Such studies are important for the development of chemical sensors and other electronic applications (Fotouhi et al., 2002).

Eigenschaften

IUPAC Name |

3-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3OS/c1-7-4-9(5-8(2)11(7)13)17-6-10-14-15-12(18)16(10)3/h4-5H,6H2,1-3H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFFALXBKATXVSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OCC2=NNC(=S)N2C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396202 |

Source

|

| Record name | 5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

156867-73-1 |

Source

|

| Record name | 5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Hydroxy-3-methoxyphenyl)methylideneamino]-5-phenylfuran-3-carbonitrile](/img/structure/B1309125.png)

![1,6,20,25-Tetraaza[6.1.6.1]paracyclophane](/img/structure/B1309144.png)